
JNK Inhibitor VIII
描述
JNK 抑制剂 VIII 是一种小分子抑制剂,其靶向 c-Jun N 端激酶 (JNK),而 JNK 是丝裂原活化蛋白激酶 (MAPK) 家族的一部分。这些激酶在调节各种生理过程方面起着至关重要的作用,包括炎症反应、细胞增殖、分化、存活和凋亡。 JNK 抑制剂 VIII 主要用于科学研究,以研究 JNK 信号通路及其在癌症、糖尿病和神经退行性疾病等疾病中的影响 .
准备方法
合成路线和反应条件: JNK 抑制剂 VIII 通过一系列涉及吡啶酰胺化合物的化学反应合成。合成通常包括以下步骤:
吡啶酰胺核心形成: 核心结构通过吡啶衍生物与酰胺之间的缩合反应形成。
功能化: 通过取代反应将各种官能团引入核心结构,以增强其抑制活性。
工业生产方法: 虽然 JNK 抑制剂 VIII 的具体工业生产方法尚未得到广泛记载,但一般方法涉及扩大实验室合成过程。 这包括优化反应条件,使用更大的反应容器,并采用工业级纯化技术来大量生产该化合物 .
反应类型:
氧化和还原: JNK 抑制剂 VIII 可以进行氧化和还原反应,这可能会改变其化学结构并影响其抑制活性。
常用试剂和条件:
氧化剂: 过氧化氢或高锰酸钾等常见氧化剂可用于氧化反应。
还原剂: 硼氢化钠或氢化铝锂等还原剂用于还原反应。
主要产品: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生各种取代的吡啶酰胺化合物 .
科学研究应用
Triple-Negative Breast Cancer (TNBC)
JNK-IN-8 has shown significant promise in treating triple-negative breast cancer. Research indicates that it can enhance the efficacy of existing therapies such as lapatinib by promoting apoptosis in TNBC cell lines. A study demonstrated that the combination of JNK-IN-8 with lapatinib resulted in a synergistic decrease in cell viability and extended time to tumor growth in xenograft models .
Key Findings:
- Cell Viability: JNK-IN-8 reduced phosphorylated c-Jun levels significantly when combined with lapatinib.
- Tumor Growth: Combination therapy delayed tumor growth compared to monotherapy.
Treatment Group | Median Time to Max Tumor Growth (Days) |
---|---|
Vehicle | 15 |
JNK-IN-8 | 15 |
Lapatinib | 12 |
JNK-IN-8 + Lapatinib | 21.5 |
Pancreatic Cancer
In pancreatic cancer models, JNK-IN-8 has been identified as a potential enhancer of chemotherapy efficacy. Studies have shown that it sensitizes pancreatic cancer cells to FOLFOX treatment by inhibiting JUN phosphorylation and disrupting cell cycle regulation . This suggests that JNK-IN-8 could be used as an adjunct therapy to improve outcomes for patients undergoing standard chemotherapy.
Key Findings:
- Synergistic Effects: Enhanced inhibition of tumor growth when combined with FOLFOX.
- Mechanism: Inhibition of JUN contributes to overcoming chemoresistance.
Neuroprotection
JNK-IN-8 has also been investigated for its neuroprotective properties following ischemic brain injury. In animal models, treatment with JNK-IN-8 resulted in improved neurological function and reduced neuroinflammation by inhibiting the JNK/NF-kB signaling pathway . This application highlights its potential role in treating conditions such as stroke or traumatic brain injury.
Key Findings:
- Functional Recovery: Improved spatial learning and sensorimotor function post-injury.
- Inflammatory Response: Reduced activation of microglia and pro-inflammatory cytokines.
Case Study 1: Triple-Negative Breast Cancer
A study involving MDA-MB-231 cells demonstrated that treatment with JNK-IN-8 significantly reduced cell viability when used alongside lapatinib. The combination not only inhibited cancer cell proliferation but also induced apoptosis more effectively than either agent alone.
Case Study 2: Ischemic Stroke
In a rat model of middle cerebral artery occlusion (MCAO), administration of JNK-IN-8 led to significant improvements in neurological scores compared to control groups. The treatment decreased levels of inflammatory cytokines IL-6, IL-1β, and TNF-α, indicating its anti-inflammatory effects.
作用机制
JNK 抑制剂 VIII 通过与 JNK 的 ATP 结合位点竞争性结合发挥作用,从而阻止下游底物(如 c-Jun)的磷酸化和激活。这种抑制破坏了 JNK 信号通路,导致对压力信号的细胞反应降低。 该化合物优先抑制 JNK1、JNK2 和 JNK3,具有高度选择性,使其成为研究这些激酶在各种生物过程中的特定作用的宝贵工具 .
类似化合物:
JNK-IN-8: 另一种选择性 JNK 抑制剂,与 JNK 形成共价键,导致不可逆抑制.
SP600125: 一种广泛使用的 JNK 抑制剂,与 ATP 竞争结合 JNK,但缺乏 JNK 抑制剂 VIII 的选择性.
AS601245: 一种选择性抑制 JNK2 和 JNK3 的抑制剂,用于神经退行性疾病的研究.
JNK 抑制剂 VIII 的独特性: JNK 抑制剂 VIII 由于其对 JNK1、JNK2 和 JNK3 的高选择性,以及其可逆抑制机制而脱颖而出。 这种选择性减少了脱靶效应,使其成为研究 JNK 在各种疾病中的特定作用的首选 .
相似化合物的比较
Uniqueness of this compound: this compound stands out due to its high selectivity for JNK1, JNK2, and JNK3, as well as its reversible inhibition mechanism. This selectivity reduces off-target effects and makes it a preferred choice for studying the specific roles of JNKs in various diseases .
生物活性
Introduction
JNK Inhibitor VIII, also known as JNK-IN-8, is a small molecule that selectively inhibits c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has garnered significant attention due to its potential therapeutic applications in various cancers and neurodegenerative diseases. This article reviews the biological activity of JNK-IN-8, focusing on its mechanisms of action, efficacy in different cancer models, and implications for treating inflammatory conditions.
JNKs are involved in regulating various cellular processes, including apoptosis, proliferation, and inflammation. JNK-IN-8 acts primarily by covalently binding to JNK1 and JNK2, leading to irreversible inhibition of their activity. This inhibition results in reduced phosphorylation of downstream targets such as c-Jun and JUN, which are critical for cell survival and proliferation.
Key Mechanisms
- Inhibition of Apoptosis : JNK-IN-8 has been shown to sensitize cancer cells to apoptosis by inhibiting the survival pathways mediated by JNK. For instance, in triple-negative breast cancer (TNBC) cells, JNK-IN-8 combined with lapatinib significantly decreased cell viability and increased apoptosis rates through enhanced oxidative stress .
- Impact on Autophagy : The compound promotes autophagy by inducing the nuclear translocation of transcription factors TFEB and TFE3, which are essential for lysosomal biogenesis . This effect is independent of JNK inhibition but contributes to the overall antitumor activity.
- Anti-inflammatory Effects : In models of ischemic brain injury, JNK-IN-8 reduced neuroinflammation by inhibiting the NF-κB signaling pathway, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
Triple-Negative Breast Cancer (TNBC)
In a study involving human TNBC cell lines, JNK-IN-8 effectively inhibited EGF-induced JNK activity. At a concentration of 5 μM, it reduced phosphorylated c-Jun levels significantly . The combination treatment with lapatinib not only enhanced the antitumor effects but also prolonged the time to maximum tumor growth in xenograft models.
Pancreatic Ductal Adenocarcinoma (PDAC)
Research demonstrated that JNK-IN-8 synergizes with FOLFOX chemotherapy in PDAC models. The inhibitor led to a substantial decrease in JUN phosphorylation and enhanced the cytotoxic effects of FOLFOX by disrupting DNA damage response mechanisms . In vivo studies showed that treatment with JNK-IN-8 improved tumor growth inhibition without significant toxicity.
Neuroprotection
In models of middle cerebral artery occlusion (MCAO), JNK-IN-8 treatment resulted in significant improvements in spatial learning and sensorimotor function. It also reduced microglial activation and neuroinflammation, highlighting its potential therapeutic role in neurodegenerative diseases .
Table 1: Summary of Efficacy Studies Using JNK-IN-8
属性
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPRSZTUSSXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469650 | |
Record name | JNK Inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894804-07-0 | |
Record name | JNK Inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。